Cas no 25548-34-9 ((E)-4-(Phenyldiazenyl)aniline)

(E)-4-(Phenyldiazenyl)aniline structure
(E)-4-(Phenyldiazenyl)aniline structure
Product Name:(E)-4-(Phenyldiazenyl)aniline
CAS No:25548-34-9
MF:C12H11N3
MW:197.235841989517
CID:286022
PubChem ID:6051
Update Time:2025-07-23

(E)-4-(Phenyldiazenyl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-[(1E)-2-phenyldiazenyl]-
    • 4-Amino-trans-azobenzene
    • Benzenamine, 4-[(1E)-phenylazo]- (9CI)
    • Benzenamine,4-(phenylazo)-, (E)-
    • C.I. SolventYellow 1, (E)- (8CI)
    • p-Amino-trans-azobenzene
    • trans-4-Aminoazobenzene
    • trans-p-Aminoazobenzene
    • p-Phenylazophenylamine
    • Zlut rozpoustedlova 1
    • p-(Phenylazo)aniline
    • 4-(Phenyldiazenyl)aniline #
    • HMS2702P12
    • Aniline Yellow (VAN)
    • 4-[(1E)-2-Phenyldiazenyl]benzenamine
    • D91909
    • C.I. Solvent Yellow 1
    • Aniline, p-(phenylazo)-
    • 4-(2-phenyldiazen-1-yl)aniline
    • p-Aminoazobenzene
    • 4-Aminoazobenzol
    • Zlut anilinova
    • C19187
    • Sudan Yellow R
    • p-Aminodiphenylimide
    • 4-[(E)-phenylazo]aniline
    • W-105280
    • Fat Yellow AAB
    • p-Phenylazoaniline
    • 4-Phenylazo-phenylamine
    • ANILINE YELLOW [HSDB]
    • 4-[(E)-2-phenyldiazen-1-yl]aniline
    • 4-(phenyldiazenyl)aniline
    • HSDB 2137
    • QPQKUYVSJWQSDY-CCEZHUSRSA-N
    • NSC 2032
    • Organol Yellow
    • p-Aminoazaobenzene
    • NCGC00164077-03
    • CI 11000
    • F0020-1827
    • 4-(Phenylazo)benzenamine
    • 4-Phenylazoaniline
    • CI Solvent Yellow 1
    • EC 200-453-6
    • Organol Yellow 2A
    • Somalia Yellow 2G
    • 4-[(1E)-2-phenyldiazen-1-yl]aniline
    • CCRIS 24
    • 4-Amino-1,1'-azobenzene
    • p-Phenylazonaniline
    • (E)-4-(phenyldiazenyl)aniline
    • p-(Phenylazo)phenylamine
    • FT-0617546
    • Solvent Yellow
    • SMR000319771
    • Ceres Yellow R
    • NSC2032
    • CHEMBL1429559
    • Q546957
    • 60-09-3
    • p-(Phenolazo)aniline
    • p-AAZB
    • QPQKUYVSJWQSDY-UHFFFAOYSA-N
    • 57X2AH42T1
    • 25548-34-9
    • Zlut rozpoustedlova 1 [Czech]
    • para-Aminoazobenzene
    • 4-Amino-azobenzene
    • 4-AAB
    • 4-Aminoazobenzene, analytical standard
    • 2-carboxyphenethyl( inverted exclamation markA)-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
    • Benzenamine, 4-(phenylazo)-
    • 4-Aminoazobenzene; Azo
    • 4-phenyldiazenylaniline
    • P0141
    • Aminoazobenzene
    • 22-16-2
    • DTXCID004460
    • 4-Benzeneazoaniline
    • Paraphenolazo aniline
    • Solvent Yellow 1
    • Stearix Brown 4R
    • 4-(Phenylazo)aniline
    • 4-[phenyldiazenyl] aniline
    • VS-02450
    • UNII-57X2AH42T1
    • SY050979
    • Usaf ek-1375
    • DTXSID40859039
    • DTXSID6024460
    • p-Amimoazobenzene
    • NCGC00164077-02
    • 4-Aminoazobenzene, 98%
    • CHEBI:233869
    • Benzenamine, 4-(phenylazo)-, (E)-
    • SCHEMBL208182
    • EN300-18330
    • Tox21_400019
    • AI3-00793
    • EINECS 200-453-6
    • AMINOAZOBENZENE, 4-
    • NS00008368
    • CAS-60-09-3
    • CHEMBL83761
    • 4-[(E)-2-phenyldiazenyl]aniline
    • 4-Phenylazophenylamine
    • AC-907/25014309
    • Zlut anilinova [Czech]
    • Benzenamine, 4-[(1E)-phenylazo]-
    • Azobenzene, 4-amino-
    • Benzenamine, 4-(2-phenyldiazenyl)-
    • C.I. 11000
    • Sudan Yellow RA
    • 4-Aminoazobenzene
    • Benzenamine,4-(phenylazo)-(E)-
    • P-AMINOAZOBENZENE [MI]
    • Induline R
    • 4-(2-PHENYLDIAZENYL)BENZENAMINE
    • MLS000419131
    • Cellitazol R
    • C.I. Solvent Blue 7
    • STR02191
    • 4-Aminoazobenzene 100 microg/mL in Acetonitrile
    • 4-[phenyldiazenyl]aniline
    • 4-[(E)-Phenyldiazenyl]aniline
    • Epitope ID:116049
    • MFCD00007854
    • AKOS028110059
    • p-Aminoazobenzol
    • NCGC00164077-01
    • Aminoazobenzene (indicator)
    • NCI60_001708
    • NSC-2032
    • Z57902184
    • AKOS000319539
    • AAB
    • p-Aminodiphenyldiimide
    • ANILINE YELLOW
    • WLN: ZR DNUNR
    • (E)-4-(Phenyldiazenyl)aniline
    • MDL: MFCD00007854
    • Inchi: 1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2/b15-14+
    • InChI Key: QPQKUYVSJWQSDY-CCEZHUSRSA-N
    • SMILES: N(/C1C=CC(=CC=1)N)=N\C1C=CC=CC=1

Computed Properties

  • Exact Mass: 197.09543
  • Monoisotopic Mass: 197.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • PSA: 50.74
  • LogP: log Kow = 3.41

(E)-4-(Phenyldiazenyl)aniline Pricemore >>

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Additional information on (E)-4-(Phenyldiazenyl)aniline

Chemical Profile of (E)-4-(Phenyldiazenyl)aniline and Its CAS No. 25548-34-9

(E)-4-(Phenyldiazenyl)aniline, identified by its CAS number 25548-34-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This review delves into the compound's structural characteristics, synthesis methods, and its emerging applications, particularly in the context of modern medicinal chemistry and biotechnology.

The molecular structure of (E)-4-(Phenyldiazenyl)aniline consists of a phenyl ring conjugated with an azo group (-N=N-) linked to an aniline moiety. This arrangement imparts unique electronic and photophysical properties, making it a valuable candidate for various chemical transformations. The presence of the azo group enhances its reactivity, enabling applications in dye synthesis, catalysis, and as a intermediate in the development of more complex molecules.

In recent years, there has been growing interest in the pharmacological potential of compounds containing azo groups. Studies have demonstrated that (E)-4-(Phenyldiazenyl)aniline exhibits promising biological activities, including anti-inflammatory and antioxidant properties. These effects are attributed to its ability to scavenge reactive oxygen species and modulate inflammatory pathways. Preliminary in vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in chronic inflammatory diseases.

The synthesis of (E)-4-(Phenyldiazenyl)aniline typically involves a diazotization reaction followed by coupling with aniline derivatives. The reaction conditions must be carefully controlled to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been explored to improve the efficiency of this process. These methods not only enhance the synthetic pathway but also minimize byproduct formation, making the process more sustainable and environmentally friendly.

One of the most intriguing aspects of (E)-4-(Phenyldiazenyl)aniline is its photochemical behavior. The azo group absorbs light in the visible spectrum, leading to photoinduced reactions that can be harnessed for various applications. For instance, this compound has been investigated for its use in photodynamic therapy (PDT), where light activation induces oxidative damage to target cells. Research is ongoing to optimize its photophysical properties for enhanced efficacy in medical treatments.

The compound's versatility also extends to material science applications. Its ability to form stable complexes with metal ions has led to studies on its use as a ligand in coordination chemistry. These complexes exhibit interesting catalytic properties and have been explored for their potential in industrial processes. Additionally, the light-absorbing nature of (E)-4-(Phenyldiazenyl)aniline makes it a candidate for organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

In conclusion, (E)-4-(Phenyldiazenyl)aniline (CAS No. 25548-34-9) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and chemical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs and advanced materials. As research continues to uncover new applications for this compound, its importance in modern science is likely to grow further.

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